N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
Overview
Description
N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the pyrimidine core with piperazine, often facilitated by a coupling agent.
Attachment of the trifluoromethylbenzoyl group: This is typically done via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Ethylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used to investigate the interaction with various biological targets, including receptors and enzymes.
Biochemistry: It serves as a tool to study biochemical pathways and mechanisms.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-5-{3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl}-4-fluoro-N-{sulfonyl}benzamide .
- **2-Nitro-4-(trifluoromethyl)aniline .
Uniqueness
N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-3-23-16-12-13(2)24-18(25-16)27-10-8-26(9-11-27)17(28)14-6-4-5-7-15(14)19(20,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUWIOFFQYLBAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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